

Application Notes and Protocols for Imanixil Treatment in Mouse Models

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Compound of Interest

Compound Name: Imanixil

Cat. No.: B1671735

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Introduction

Imanixil (also known as SAR088) is a specific inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Beta (PI5P4K β), a lipid kinase involved in cellular signaling pathways implicated in cancer biology.[1] This document provides detailed application notes and protocols for the use of **Imanixil** in preclinical mouse models of cancer. The protocols outlined below are based on established methodologies for testing kinase inhibitors in vivo and should be adapted and optimized for specific experimental goals.

Mechanism of Action and Signaling Pathway

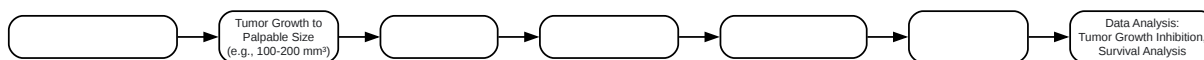
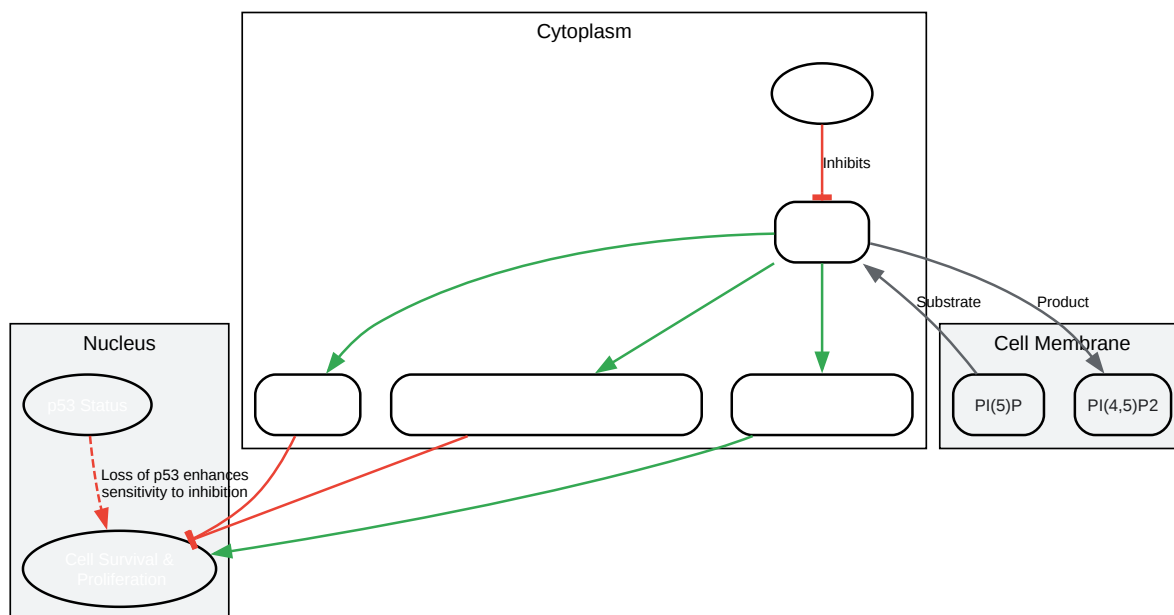
PI5P4K β is one of three isoforms of the PI5P4K family, which phosphorylate phosphatidylinositol 5-phosphate (PI(5)P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂).[2][3][4][5] This process is crucial for regulating various cellular functions, and its dysregulation has been linked to cancer progression.

Inhibition of PI5P4K β by **Imanixil** disrupts key cellular processes that are often exploited by cancer cells for survival and proliferation. The primary mechanisms affected include:

- **Autophagy:** PI5P4K activity is essential for proper autophagosome and lysosome function. Inhibition of PI5P4K can lead to defects in autophagy, a critical process for cancer cells to maintain cellular homeostasis under metabolic stress.

- **Metabolic Regulation:** PI5P4K β plays a role in cellular energy homeostasis. Its inhibition can lead to energy stress, exemplified by the activation of AMPK and inhibition of mTORC1 signaling.
- **Synthetic Lethality with p53-deficiency:** There is a synthetic lethal interaction between the loss of the tumor suppressor p53 and the inhibition of PI5P4K α/β . This suggests that tumors with p53 mutations may be particularly vulnerable to **Imanixil** treatment.
- **Hippo Signaling Pathway:** Recent studies have linked PI5P4K activity to the Hippo pathway, a key regulator of organ size and cell proliferation that is often dysregulated in cancer.

PI5P4K β Signaling Pathway Diagram



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